Punky blue

Description

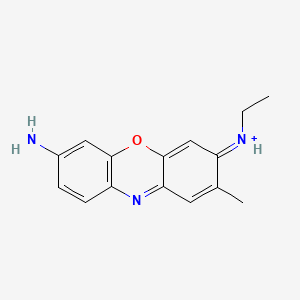

Structure

3D Structure

Properties

CAS No. |

84145-82-4 |

|---|---|

Molecular Formula |

C15H16N3O+ |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

(7-amino-2-methylphenoxazin-3-ylidene)-ethylazanium |

InChI |

InChI=1S/C15H15N3O/c1-3-17-12-8-15-13(6-9(12)2)18-11-5-4-10(16)7-14(11)19-15/h4-8H,3,16H2,1-2H3/p+1 |

InChI Key |

QVCZODSSCZARDB-UHFFFAOYSA-O |

SMILES |

CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C |

Canonical SMILES |

CC[NH+]=C1C=C2C(=NC3=C(O2)C=C(C=C3)N)C=C1C |

Other CAS No. |

84145-82-4 |

Pictograms |

Oxidizer; Corrosive |

Related CAS |

14797-55-8 (nitrate) |

Synonyms |

2-methyl-3-ethylamino-7-aminophenoxazonium 2-methyl-3-ethylamino-7-aminophenoxazonium nitrate nitrate of punky blue punky blue |

Origin of Product |

United States |

Foundational & Exploratory

Methylene Blue's Mechanism of Action in Mitochondria: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methylene blue (MB), a century-old synthetic compound, has garnered significant interest for its potent effects on mitochondrial function. At low concentrations, MB acts as a redox cycler within the mitochondria, serving as an alternative electron carrier in the electron transport chain (ETC). This guide provides a detailed examination of the core mechanisms by which MB modulates mitochondrial bioenergetics, reduces oxidative stress, and influences key signaling pathways related to mitochondrial health and biogenesis. The information presented herein is intended to provide a technical foundation for researchers exploring the therapeutic potential of methylene blue in a variety of contexts, including neurodegenerative diseases and metabolic disorders.

Core Mechanism of Action: Alternative Electron Transport

The primary mechanism by which methylene blue influences mitochondrial function is by acting as an electron shuttle, effectively bypassing complexes I and III of the electron transport chain.[1][2] This is particularly relevant in pathological conditions where these complexes may be inhibited or damaged.

The process can be summarized as follows:

-

Electron Acceptance: Methylene blue accepts electrons from NADH, a process likely facilitated by Complex I.[3] This reduces the oxidized form of methylene blue (MB) to its colorless, reduced form, leucomethylene blue (LMB or MBH₂).[3][4]

-

Electron Donation: Leucomethylene blue then directly donates these electrons to cytochrome c.[3][4][5]

-

Redox Cycling: In donating electrons, leucomethylene blue is re-oxidized to methylene blue, allowing it to repeat the cycle.[6][7]

By rerouting electrons directly to cytochrome c, methylene blue sustains the proton-motive force and ATP production, even when upstream components of the ETC are compromised.[3] This action also leads to an increase in the activity of Complex IV (cytochrome c oxidase), which receives the donated electrons from cytochrome c, resulting in enhanced oxygen consumption.[2][8]

Caption: Methylene blue bypassing Complexes I and III of the ETC.

Quantitative Effects on Mitochondrial Parameters

The following tables summarize the quantitative effects of methylene blue on key mitochondrial functions as reported in the literature. It is important to note that these effects are often dose- and cell-type-dependent.

Table 1: Effect of Methylene Blue on Bioenergetics

| Parameter | Effect | Concentration | Cell/Tissue Type | Citation |

| ATP Synthesis | 30-40% Increase | Not Specified | General | [7][9] |

| Oxygen Consumption | 37-70% Increase | Nanomolar | Human Fibroblasts | [2] |

| 35% Increase | Not Specified | Brain (in vivo) | [10] | |

| 60% Increase | 2 µM | Complex III-inhibited mouse mitochondria | [3] | |

| Complex IV Activity | ~30% Increase | Nanomolar | Human Fibroblasts | [2] |

| NAD+/NADH Ratio | 63% Transient Increase | Not Specified | IMR90 Cells | [11] |

Table 2: Effect of Methylene Blue on Reactive Oxygen Species (ROS)

| Parameter | Effect | Substrate | Concentration | Cell/Tissue Type | Citation |

| H₂O₂ Production | 210% Increase | Glutamate + Malate (Complex I) | 0.1 µM | Diabetic Rat Heart Mitochondria | [12][13] |

| H₂O₂ Production | 49-53.8% Decrease | Succinate (Complex II) | 0.1 µM | Diabetic Rat Heart Mitochondria | [12][13] |

Influence on Signaling Pathways: SIRT1/AMPK Activation

Methylene blue's impact extends beyond direct electron transport, influencing key signaling pathways that regulate mitochondrial biogenesis and cellular energy homeostasis. By increasing the NAD+/NADH ratio, methylene blue activates Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[14][15] Activated SIRT1, in turn, can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy.[14][15]

The activation of the SIRT1/AMPK axis leads to the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6][16] This cascade promotes the synthesis of new mitochondria, enhancing the overall respiratory capacity of the cell.

Caption: Methylene blue-induced SIRT1/AMPK signaling pathway.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to assess the impact of methylene blue on mitochondrial function.

Measurement of Mitochondrial Respiration using High-Resolution Respirometry

A. Oroboros O2k System

This protocol is adapted for isolated mitochondria.

-

Instrument Preparation:

-

Mitochondria Preparation:

-

Isolate mitochondria from the tissue of interest (e.g., heart, brain) using differential centrifugation.[4] Determine the protein concentration of the mitochondrial suspension using a standard method like the Lowry or Bradford assay.

-

-

Assay Protocol (Substrate-Uncoupler-Inhibitor Titration - SUIT):

-

Add 2-2.5 mL of MiR05 buffer to each chamber and allow the system to stabilize.[4]

-

Add a known amount of isolated mitochondria (e.g., 200 µg) to each chamber.[4]

-

State 2 Respiration (LEAK): Add Complex I-linked substrates such as pyruvate (5 mM), malate (5 mM), and glutamate (10 mM).[4] This measures non-phosphorylating "leak" respiration.

-

State 3 Respiration (OXPHOS): Add ADP (e.g., 1 mM) to stimulate ATP synthesis and measure maximal Complex I-driven oxidative phosphorylation.[4]

-

Complex I+II Respiration: Add a Complex II substrate, succinate (10 mM), to assess the combined activity of both complexes.[4]

-

Methylene Blue Intervention: In a parallel experiment or subsequent step, introduce methylene blue (typically in the nanomolar to low micromolar range) to observe its effect on the different respiratory states.

-

Inhibitor Titrations: Sequentially add inhibitors to dissect the activity of specific complexes:

-

-

Data Analysis: The DatLab software is used to record and analyze the oxygen consumption rate (OCR) in real-time.

Caption: Experimental workflow for Oroboros O2k respirometry.

B. Agilent Seahorse XF Analyzer

This protocol is for adherent cells.

-

Cell Plating:

-

Cartridge Hydration:

-

Hydrate the Seahorse XF sensor cartridge overnight in a 37°C, non-CO₂ incubator by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.[19]

-

-

Assay Preparation:

-

On the day of the assay, remove the growth medium from the cells.

-

Wash the cells once with pre-warmed Seahorse XF assay medium (supplemented with substrates like glucose, pyruvate, and glutamine, pH 7.4).[19]

-

Add the final volume of assay medium (e.g., 180 µL) to each well and incubate the plate in a 37°C, non-CO₂ incubator for 30-60 minutes.[19]

-

-

Compound Loading:

-

Load the injection ports of the sensor cartridge with the compounds to be tested. For a typical mitochondrial stress test, this would include oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

To test methylene blue, it can be added to the assay medium or injected from one of the ports.

-

-

Running the Assay:

-

Calibrate the sensor cartridge in the Seahorse XF analyzer.

-

Once calibration is complete, replace the utility plate with the cell plate and begin the measurement protocol. The instrument will measure OCR and extracellular acidification rate (ECAR) before and after each injection.

-

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses the MitoSOX Red indicator with flow cytometry.

-

Cell Preparation:

-

Culture cells to the desired confluence in a multi-well plate (e.g., 6-well plate).[20]

-

-

MitoSOX Staining:

-

Prepare a 1-5 µM working solution of MitoSOX Red in a suitable buffer (e.g., HBSS or serum-free medium).[20][21] A 5 mM stock solution can be prepared by dissolving 50 µg of MitoSOX Red in 13 µL of DMSO.[20][21]

-

Treat cells with methylene blue and/or other compounds of interest for the desired duration.

-

Remove the culture medium and add the MitoSOX working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.[20]

-

-

Cell Harvesting and Washing:

-

For adherent cells, detach them using trypsin or a cell scraper.

-

Wash the cells three times with pre-warmed buffer, centrifuging at approximately 400 x g for 3 minutes after each wash.[20]

-

-

Flow Cytometry:

-

Data Analysis: Quantify the mean fluorescence intensity in the treated versus control cell populations.

Caption: Experimental workflow for mitochondrial ROS measurement.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the TMRM dye with fluorescence microscopy or a plate reader.

-

Cell Preparation:

-

Plate cells on a suitable imaging dish (e.g., glass-bottom dish) or a multi-well plate (e.g., 96-well black, clear-bottom plate).

-

-

TMRM Staining:

-

Treat cells with methylene blue or other compounds as required.

-

Prepare a working solution of TMRM (typically 20-100 nM) in imaging medium.

-

Incubate cells with the TMRM solution for 20-30 minutes at 37°C.

-

-

Control for Depolarization:

-

In a parallel set of wells, co-incubate cells with TMRM and a mitochondrial uncoupler like CCCP (e.g., 10 µM) to completely dissipate the membrane potential. This provides a baseline for minimal fluorescence.[22]

-

-

Imaging/Reading:

-

Microscopy: Image the cells using a confocal microscope with appropriate laser lines and filters for TMRM (Excitation/Emission: ~548/574 nm).

-

Plate Reader: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission settings.[22]

-

-

Data Analysis:

-

Subtract the background fluorescence (from CCCP-treated cells) from the fluorescence of the experimental cells.[22]

-

The resulting fluorescence intensity is proportional to the mitochondrial membrane potential.

-

Conclusion

Methylene blue presents a multifaceted mechanism of action centered on its ability to function as an alternative electron carrier within the mitochondrial respiratory chain. By bypassing Complexes I and III, it can restore or enhance mitochondrial respiration and ATP production, particularly under conditions of mitochondrial dysfunction. Furthermore, its influence on the NAD+/NADH ratio triggers signaling cascades that promote mitochondrial biogenesis, suggesting long-term benefits for cellular health. The substrate-dependent effects on ROS production highlight the complexity of its redox activity and warrant careful consideration in experimental design. The protocols and data presented in this guide offer a comprehensive technical resource for professionals investigating the intricate and promising role of methylene blue in mitochondrial medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. droracle.ai [droracle.ai]

- 3. Methylene Blue Bridges the Inhibition and Produces Unusual Respiratory Changes in Complex III-Inhibited Mitochondria. Studies on Rats, Mice and Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing Mitochondrial Bioenergetics in Isolated Mitochondria from Mouse Heart Tissues Using Oroboros 2k-Oxygraph - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dianarangaves.com [dianarangaves.com]

- 7. mdpi.com [mdpi.com]

- 8. From Mitochondrial Function to Neuroprotection – An Emerging Role for Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Combined activation of the energy and cellular-defense pathways may explain the potent anti-senescence activity of methylene blue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Methylene blue improves mitochondrial respiration and decreases oxidative stress in a substrate-dependent manner in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. SIRT1 activation by methylene blue, a repurposed drug, leads to AMPK-mediated inhibition of steatosis and steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methylene blue alleviates nuclear and mitochondrial abnormalities in progeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A method to assess the mitochondrial respiratory capacity of complexes I and II from frozen tissue using the Oroboros O2k-FluoRespirometer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tabaslab.com [tabaslab.com]

- 20. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. bmglabtech.com [bmglabtech.com]

The Photochemical Properties of Methylene Blue: A Technical Guide for Researchers

Methylene Blue (MB), a cationic phenothiazine dye, is a molecule of significant interest in various scientific and medical fields due to its rich photochemical properties. Its ability to absorb light in the red region of the visible spectrum and subsequently generate reactive oxygen species (ROS) makes it a valuable tool in applications ranging from photodynamic therapy (PDT) to photocatalysis. This technical guide provides an in-depth overview of the core photochemical characteristics of Methylene Blue, tailored for researchers, scientists, and drug development professionals.

Core Photochemical & Photophysical Parameters

The utility of Methylene Blue in photochemical applications is fundamentally governed by its spectral properties, efficiency in producing excited states, and its interaction with molecular oxygen. The following tables summarize the key quantitative parameters that define the photochemical behavior of Methylene Blue.

Table 1: Spectral Properties of Methylene Blue

| Parameter | Wavelength (nm) | Solvent/Conditions | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Citation |

| Absorption Maximum (λ_max_) | 665 | General | - | [1](1) |

| 664 | - | - | [2](2) | |

| 658 - 684 | Various organic solvents | - | [3](3) | |

| 668 | Dichloromethane | 67,100 | [4](4) | |

| 665 | - | 80,698 | [5](5) | |

| Emission Maximum (λ_em_) | 685 | General | - | [6](6) |

| ~690 | Water | - | - |

Note: The molar extinction coefficient and peak wavelengths can vary with solvent polarity and dye concentration due to aggregation effects.

Table 2: Photochemical Quantum Yields of Methylene Blue

| Parameter | Quantum Yield (Φ) | Solvent/Conditions | Citation |

| Fluorescence Quantum Yield (Φ_f_) | - | - | - |

| Singlet Oxygen Quantum Yield (Φ_Δ_) | ~0.5 | General | [7](7) |

| 0.57 | Dichloromethane | [8](8) | |

| 0.52 | Acetonitrile | [9](--INVALID-LINK--) | |

| 0.0028 - 0.0065 | In HeLa cells | [10](10) |

Note: The singlet oxygen quantum yield is highly dependent on the local environment. In cellular systems, interactions with biological molecules can lead to alternative deactivation pathways, reducing the yield of singlet oxygen.

The Mechanism of Phototoxicity: Type I and Type II Reactions

Upon absorption of a photon of light, Methylene Blue is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is this triplet state that is the primary mediator of Methylene Blue's phototoxicity through two main pathways:

-

Type I Reaction: The excited triplet MB can directly interact with a substrate molecule, such as a biological macromolecule, through electron or hydrogen atom transfer. This results in the formation of radical ions or radicals, which can then react with molecular oxygen to produce superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).

-

Type II Reaction: The excited triplet MB can transfer its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen to its highly reactive singlet state (¹O₂). Singlet oxygen is a potent oxidizing agent that can rapidly damage lipids, proteins, and nucleic acids in close proximity to where it is generated.

The balance between Type I and Type II mechanisms is influenced by the local concentrations of the substrate and oxygen, as well as the binding affinity of Methylene Blue to cellular components.

Factors Influencing Photochemical Properties

Several factors can significantly modulate the photochemical behavior of Methylene Blue, which is a critical consideration for its application in complex biological environments.

-

Aggregation: In aqueous solutions, Methylene Blue has a tendency to form dimers and higher-order aggregates, particularly at high concentrations. This aggregation leads to a blue-shift in the absorption spectrum and a significant decrease in the fluorescence and singlet oxygen quantum yields. The formation of these aggregates can be influenced by the ionic strength of the solution and the presence of certain biomolecules.

-

pH: The pH of the medium can affect the protonation state of Methylene Blue and its excited states. In acidic conditions, the protonated triplet state is formed, which has a different lifetime and reactivity compared to the unprotonated triplet state that predominates in basic media. Generally, singlet oxygen production is more efficient in basic environments.

-

Binding to Biomolecules: Methylene Blue's cationic nature facilitates its binding to negatively charged biomolecules such as DNA, RNA, and various proteins. This binding can alter its photophysical properties, in some cases enhancing intersystem crossing and favoring the Type I photochemical mechanism. Its accumulation in the mitochondria of cells is a key aspect of its targeted phototoxicity.

-

Photobleaching: Upon prolonged exposure to light, Methylene Blue can undergo photobleaching, which is the irreversible loss of its color and photosensitizing ability. This process can occur through its reaction with the ROS it generates or via photoreduction to its colorless leuco form (Leucomethylene Blue). The rate of photobleaching is dependent on the light intensity, the concentration of oxygen, and the presence of reducing agents in the environment.

Experimental Protocols

Accurate characterization of the photochemical properties of Methylene Blue is essential for its effective use. Below are standardized methodologies for determining its key photochemical parameters.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Methylene Blue of a known concentration in the desired solvent (e.g., water, ethanol).

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution to obtain a range of concentrations that will yield absorbance values between 0.1 and 1.0.

-

Spectrophotometric Measurement: For each dilution, measure the absorbance at the λ_max_ (around 665 nm) using a UV-Vis spectrophotometer. Use the pure solvent as a blank.

-

Data Analysis: Plot a graph of absorbance versus concentration. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line, as per the Beer-Lambert equation: A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f_) is determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Methodology:

-

Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to Methylene Blue (e.g., Rhodamine 6G).

-

Preparation of Solutions: Prepare a series of dilute solutions of both the Methylene Blue sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance and Fluorescence Spectra: For each solution, record the absorbance at the excitation wavelength and the fluorescence emission spectrum.

-

Data Analysis: The fluorescence quantum yield of the sample (Φ_s_) is calculated using the following equation: Φ_s_ = Φ_r_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Determination of Singlet Oxygen Quantum Yield (Relative Method)

The singlet oxygen quantum yield (Φ_Δ_) is typically determined by a chemical quenching method, comparing the rate of reaction of a singlet oxygen scavenger in the presence of the sample to that with a reference photosensitizer.

Methodology:

-

Selection of Scavenger and Standard: Choose a chemical scavenger that reacts specifically with singlet oxygen, leading to a change in its absorbance or fluorescence (e.g., 1,3-diphenylisobenzofuran, DPBF). Select a reference photosensitizer with a known Φ_Δ_ in the chosen solvent (e.g., Rose Bengal, phenalenone).

-

Preparation of Solutions: Prepare optically matched solutions of the Methylene Blue sample and the reference standard at the irradiation wavelength. To each solution, add the singlet oxygen scavenger.

-

Irradiation and Monitoring: Irradiate the solutions with a monochromatic light source at a wavelength absorbed by both the sample and the standard. Monitor the decrease in the scavenger's absorbance at its λ_max_ over time.

-

Data Analysis: The rate of scavenger degradation is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (Φ_Δ_s_) is calculated using the equation: Φ_Δ_s_ = Φ_Δ_r_ * (k_s_ / k_r_) * (P_r_ / P_s_) where Φ_Δ_ is the singlet oxygen quantum yield, k is the rate of scavenger degradation (obtained from the slope of the absorbance decay plot), and P is the photon flux absorbed by the photosensitizer. If the absorbance of the sample and reference are matched at the irradiation wavelength, the ratio of photon fluxes can be assumed to be 1.

Conclusion

Methylene Blue possesses a unique set of photochemical properties that make it a versatile molecule for a wide range of research and clinical applications. A thorough understanding of its absorption and emission characteristics, its efficiency in generating reactive oxygen species, and the factors that influence these properties is paramount for its effective and reproducible use. The experimental protocols outlined in this guide provide a framework for the accurate characterization of Methylene Blue and other photosensitizers, enabling researchers to harness their full potential in drug development and other scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. rsc.org [rsc.org]

- 5. youtube.com [youtube.com]

- 6. Enhanced Efficacy of Photodynamic Therapy by Coupling a Cell-Penetrating Peptide with Methylene Blue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

Methylene Blue as a Redox Indicator in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue (MB), a heterocyclic aromatic compound, is a versatile redox indicator with extensive applications in biological and chemical research.[1] Its utility is rooted in a distinct, reversible color change from blue in its oxidized state to colorless in its reduced form, known as leucomethylene blue.[1][2] This guide provides a comprehensive technical overview of methylene blue's function as a redox indicator, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms and applications in biological systems.

Core Principles of Methylene Blue as a Redox Indicator

Methylene blue's efficacy as a redox indicator stems from its ability to accept and donate electrons, leading to a structural change that alters its light absorption properties.[1][3] In an oxidizing environment, it exists as the blue-colored cation (MB+). Upon exposure to a reducing agent, it gains two electrons and a proton to form the colorless leucomethylene blue (LMB).[4][5] This reversible reaction is the cornerstone of its application in monitoring redox processes.[1][6]

The standard electrode potential (E°) of the Methylene Blue/Leucomethylene Blue redox couple is a crucial parameter that dictates the point at which the color change occurs in a given redox reaction.[1] This property makes it a valuable tool for determining the endpoint in titrations and assessing the redox state of biological systems.[1][7] The redox potential of methylene blue is also pH-dependent, a critical consideration for its use under various experimental conditions.[1]

Physicochemical Properties

Methylene blue, chemically known as methylthioninium chloride, is a derivative of phenothiazine.[1] It typically appears as a dark green powder that dissolves in water to produce a blue solution.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₈ClN₃S | [8] |

| Molar Mass | 319.85 g/mol | [8] |

| Standard Redox Potential (E°') | +0.011 V (at pH 7.0) | [4][9] |

| Appearance | Dark green crystalline powder | [1] |

| Solubility | Soluble in water and ethanol | [10] |

Spectral Properties

The distinct color change of methylene blue is due to changes in its absorption spectrum upon reduction or oxidation.

| Form | Color | Peak Absorption (λmax) | Molar Extinction Coefficient (ε) at λmax | Reference |

| Oxidized (Methylene Blue) | Blue | ~665 nm | ~95,000 M⁻¹cm⁻¹ | [2][4][11] |

| Reduced (Leucomethylene Blue) | Colorless | N/A (Does not absorb in the visible spectrum) | N/A | [1][12] |

Key Applications in Biological Systems

Methylene blue's redox-sensitive properties are leveraged in a variety of biological assays and research areas.

Cell Viability and Metabolic Activity

Methylene blue is widely used to assess cell viability, particularly in yeast and other microbial cultures.[13][14] The principle of this assay is that viable, metabolically active cells possess enzymes (e.g., dehydrogenases) that can reduce methylene blue to its colorless form.[13][15] Conversely, dead or metabolically inactive cells lack this enzymatic activity and remain stained blue.[13]

It's important to note that this method can sometimes overestimate viability, as recently dead cells may retain some residual enzymatic activity.[13][15]

Mitochondrial Respiration and Function

Methylene blue can act as an artificial electron acceptor in the mitochondrial electron transport chain (ETC).[4][9] It can accept electrons from NADH and FADH₂, bypassing complexes I and III, and then transfer them directly to cytochrome c.[4][9] This property allows it to restore mitochondrial respiration in certain pathological conditions and has led to research into its neuroprotective effects.[5][16][17] Studies have shown that methylene blue can increase oxygen consumption and ATP production in mitochondria.[6][16][17]

Enzyme Assays

The redox-cycling nature of methylene blue makes it a useful indicator in assays for enzymes that produce reducing equivalents, such as dehydrogenases. As the enzyme catalyzes its reaction, the resulting NADH or FADH₂ reduces methylene blue, leading to a measurable decrease in the blue color. The rate of decolorization is proportional to the enzyme's activity.[12]

Microbial Studies

In microbiology, methylene blue is used in the reductase test to estimate the number of viable bacteria in a sample, such as milk.[1][4] A high bacterial load leads to a faster reduction of methylene blue and a quicker loss of the blue color.[1]

Experimental Protocols

Preparation of 0.1% Methylene Blue Solution

This protocol outlines the preparation of a standard 0.1% methylene blue solution for general laboratory use.[1]

Materials:

-

Methylene blue powder

-

Distilled or deionized water

-

Volumetric flask (100 mL)

-

Weighing scale

-

Spatula

-

Funnel

Procedure:

-

Weigh out 0.1 g of methylene blue powder.

-

Carefully transfer the powder into a 100 mL volumetric flask using a funnel.

-

Add approximately 50-70 mL of distilled water to the flask.

-

Swirl the flask gently until the methylene blue powder is completely dissolved.

-

Add more distilled water to bring the total volume to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Store the solution in a labeled, airtight container, protected from light.

Yeast Viability Assay using Methylene Blue

This protocol details the use of methylene blue to determine the percentage of viable yeast cells in a suspension.[1]

Materials:

-

Yeast suspension

-

0.1% Methylene blue solution

-

Microscope slides and coverslips

-

Micropipettes

-

Hemocytometer (optional, for cell counting)

-

Microscope

Procedure:

-

In a small test tube, mix a small volume of the yeast suspension with an equal volume of the 0.1% methylene blue solution (e.g., 100 µL of each).

-

Allow the mixture to incubate at room temperature for 5-10 minutes.

-

Place a drop of the stained yeast suspension onto a clean microscope slide and cover with a coverslip.

-

Observe the cells under a microscope at an appropriate magnification (e.g., 400x).

-

Count the number of blue (non-viable) and colorless (viable) cells. To ensure statistical significance, count at least 300-500 cells.

-

Calculate the percentage of viable cells using the following formula:

Viability (%) = (Number of colorless cells / Total number of cells) x 100

The "Blue Bottle" Experiment: A Demonstration of Reversible Redox

This classic experiment provides a striking visual demonstration of the reversible oxidation and reduction of methylene blue.[18][19] An alkaline solution of a reducing sugar, like glucose, reduces methylene blue to its colorless form. Shaking the container introduces atmospheric oxygen, which re-oxidizes the indicator back to its blue form.[18]

Materials:

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Dextrose (glucose)

-

0.1% Methylene blue indicator solution

-

Distilled water

-

Erlenmeyer flask with a stopper (e.g., 500 mL)

Procedure:

-

Dissolve approximately 5 g of KOH in 250 mL of distilled water in the Erlenmeyer flask.

-

Add 5 g of dextrose to the solution and swirl until it is dissolved.

-

Add 3-4 drops of the 0.1% methylene blue solution to the flask.

-

Stopper the flask and swirl to mix the contents. The solution will initially be blue.

-

Allow the flask to stand undisturbed. The blue color will fade as the glucose reduces the methylene blue.

-

Once the solution is colorless, shake the flask vigorously. The dissolved oxygen from the air will re-oxidize the leucomethylene blue, and the blue color will reappear.[18] This cycle can be repeated multiple times.[19]

Visualizing Methylene Blue's Role: Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving methylene blue.

Conclusion

Methylene blue remains an indispensable tool for researchers, scientists, and drug development professionals.[1] Its straightforward, visually discernible redox-dependent color change, combined with its well-characterized electrochemical properties, ensures its continued relevance in both fundamental research and applied sciences. A thorough understanding of its properties and the appropriate experimental protocols is key to harnessing its full potential as a robust redox indicator in a multitude of biological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. A rapid and simple spectroscopic method for the determination of yeast cell viability using methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Methylene blue - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Methylene blue? [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. anpros.com.au [anpros.com.au]

- 8. chemicals.co.uk [chemicals.co.uk]

- 9. The Potentials of Methylene Blue as an Anti-Aging Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylene Blue Spectra [omlc.org]

- 11. researchgate.net [researchgate.net]

- 12. mitolab.com [mitolab.com]

- 13. benchchem.com [benchchem.com]

- 14. Validation of methylene blue viability staining with the emerging pathogen Candida auris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Viability Assays - Erythrosin B vs. Methylene Blue - Escarpment Laboratories Knowledge Base [knowledge.escarpmentlabs.com]

- 16. Methylene blue improves mitochondrial respiration and decreases oxidative stress in a substrate-dependent manner in diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methylene Blue And Its Impact On Mitochondrial Function, A Deep Dive - Renoja [renoja.com]

- 18. The ‘blue bottle’ experiment | Demonstration | RSC Education [edu.rsc.org]

- 19. Chemistry Kit Feeling Blue [csun.edu]

The Azure Dye's Century-Long Journey: A Technical Guide to Methylene Blue in Medicine

For Immediate Release

A comprehensive technical guide detailing the storied history and multifaceted applications of Methylene Blue in medicine. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the compound's discovery, pivotal experiments, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations.

From its synthesis as a textile dye to its modern-day investigation in neurodegenerative diseases, Methylene Blue (Methylthioninium Chloride) has charted a remarkable course through medical history. This guide illuminates the key milestones of this journey, offering a technical deep-dive into the science that has established Methylene Blue as a versatile therapeutic and diagnostic agent.

A Serendipitous Beginning: From Fabric to Pharmacology

Methylene Blue's story begins in 1876 with its synthesis by the German chemist Heinrich Caro at BASF.[1][2] Initially developed for the burgeoning textile industry, its vibrant blue hue quickly found a new purpose in the laboratory of the pioneering physician and scientist, Paul Ehrlich.[1][2] Ehrlich's work with stains and his "magic bullet" theory—the concept of selectively targeting pathogens—led him to investigate Methylene Blue's therapeutic potential.

The First Medical Application: A Landmark in Malaria Treatment

In 1891, Paul Guttmann and Paul Ehrlich published their groundbreaking findings on the use of Methylene Blue to treat malaria.[3][4] This marked the first time a synthetic compound was used to successfully treat an infectious disease in humans, laying the foundation for chemotherapy.[4] Their initial study, though small, demonstrated the dye's ability to clear the Plasmodium parasite from the blood of infected patients.

Table 1: Early Clinical Application of Methylene Blue in Malaria

| Study (Year) | Investigators | Number of Patients | Dosage | Duration | Outcome | Adverse Events |

| 1891 | Guttmann & Ehrlich | 2 | 500 mg per day | 12-24 days | 2/2 cured | Urogenital symptoms (1 patient) |

A systematic review of 21 studies involving 1504 malaria patients has since confirmed Methylene Blue's high efficacy, particularly in reducing gametocyte carriage, a key factor in transmission.[5]

A Lifesaving Antidote: The Treatment of Methemoglobinemia

One of Methylene Blue's most critical and enduring applications is as an antidote for methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. In the 1930s, it was established as the primary treatment for this life-threatening condition.

Methylene Blue acts by being reduced to leucomethylene blue by the enzyme NADPH-methemoglobin reductase. Leucomethylene blue then non-enzymatically reduces methemoglobin back to functional hemoglobin. This intervention can dramatically reduce the half-life of methemoglobin from hours to minutes.

Table 2: Quantitative Data on Methylene Blue for Methemoglobinemia

| Parameter | Value |

| Indication for Treatment | Methemoglobin levels >20-30% or symptomatic patients |

| Standard Dosage | 1-2 mg/kg of a 1% solution administered intravenously over 5 minutes |

| Onset of Action | Maximal effects typically seen within 30 minutes |

| Efficacy | Rapid reduction of methemoglobin levels |

A Versatile Tool in the Modern Clinic

Beyond its historical applications, Methylene Blue continues to be a valuable tool in various medical specialties.

Surgical and Diagnostic Staining

Methylene Blue's distinct color has made it an invaluable aid in surgical and diagnostic procedures. It is used to visualize tissues, identify lesions, and map lymphatic drainage.

Experimental Protocol: Sentinel Lymph Node Biopsy using Methylene Blue

-

Preparation: A 1% sterile solution of Methylene Blue is prepared.

-

Administration: 5 mL of the solution is injected into the peritumoral or subareolar tissue of the breast.[6][7]

-

Massage: The injection site is massaged for approximately 5 minutes to facilitate lymphatic uptake.[7]

-

Identification: During surgery, the blue-stained lymphatic channels and sentinel lymph nodes are visually identified and excised for biopsy.[6]

Experimental Protocol: Chromoendoscopy with Methylene Blue

-

Mucosal Preparation: The mucosal surface is cleansed by spraying a 10% solution of N-acetylcysteine to remove mucus.[1]

-

Dye Application: A 0.5% solution of Methylene Blue is sprayed onto the mucosal surface.[1]

-

Washing: Excess dye is gently washed away with water until the staining pattern is stable.[1]

-

Evaluation: The stained area is examined for any irregularities in dye uptake, which can indicate dysplasia or other abnormalities.[1]

Unraveling the Mechanisms: Signaling Pathways of Methylene Blue

Recent research has focused on elucidating the molecular mechanisms underlying Methylene Blue's diverse effects, particularly its neuroprotective properties.

Mitochondrial Respiration and Redox Cycling

Methylene Blue can act as an alternative electron carrier in the mitochondrial electron transport chain, accepting electrons from NADH and transferring them to cytochrome c. This can bypass dysfunctional complex I or III, thereby restoring mitochondrial respiration and increasing ATP production. Its ability to cycle between its oxidized (blue) and reduced (colorless) forms allows it to act as a potent antioxidant.

Caption: Methylene Blue's role in the mitochondrial electron transport chain.

Neuroprotective Signaling Pathways

Methylene Blue has been shown to activate key neuroprotective signaling pathways, including the Nrf2 and BDNF pathways.

-

Nrf2 Pathway: Methylene Blue can induce the translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus, where it binds to the Antioxidant Response Element (ARE) and upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.

Caption: Methylene Blue activates the Nrf2 antioxidant pathway.

-

BDNF Pathway: Methylene Blue can increase the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. BDNF then binds to its receptor, TrkB, activating downstream signaling cascades that promote neuroprotection.

Caption: Methylene Blue promotes neuroprotection via the BDNF pathway.

The Genesis of a "Magic Bullet": The Synthesis of Methylene Blue

The creation of Methylene Blue by Heinrich Caro in 1876 was a pivotal moment in synthetic chemistry. The process involves the oxidation of N,N-dimethyl-p-phenylenediamine in the presence of sodium thiosulfate, followed by reaction with dimethylaniline and subsequent cyclization to form the characteristic phenothiazine structure.

References

- 1. Indications, stains and techniques in chromoendoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylene blue - Wikipedia [en.wikipedia.org]

- 3. File:Gutmann & Ehrlich.pdf - Wikimedia Commons [commons.wikimedia.org]

- 4. Methylene blue for treating malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of methylene blue in the treatment of malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy of Methylene Blue in Sentinel Lymph Node Biopsy for Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sentinel lymph node biopsy for breast cancer using methylene blue dye manifests a short learning curve among experienced surgeons: a prospective tabular cumulative sum (CUSUM) analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Methylene Blue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of Methylene Blue (also known as Methylthioninium chloride). It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is utilized.

Chemical Structure of Methylene Blue

Methylene Blue is a cationic thiazine dye with a rich history in chemistry and medicine. Its structure is fundamental to its diverse properties and applications, from a potent redox indicator to a therapeutic agent.

Systematic Name (IUPAC): [7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;chloride

Molecular Formula: C₁₆H₁₈ClN₃S[1][2][3]

The core of the Methylene Blue molecule is a tricyclic phenothiazine ring system. This heterocyclic structure consists of a central thiazine ring (containing nitrogen and sulfur) fused to two benzene rings. Key features of its chemical structure include:

-

Phenothiazine Core: A planar, aromatic system that is responsible for the molecule's chromophoric properties.

-

Dimethylamino Groups: Two dimethylamino (-N(CH₃)₂) groups are attached to the phenothiazine core at positions 3 and 7. These auxochromic groups are crucial for the molecule's color and its electron-donating properties.

-

Cationic Nature: The molecule carries a positive charge, which is delocalized across the aromatic system, with the formal charge often depicted on one of the nitrogen atoms or the sulfur atom. This charge is balanced by a chloride anion (Cl⁻).

It is important to distinguish Methylene Blue from Methyl Blue, a different histological stain with a distinct chemical structure.

Synthesis of Methylene Blue

The synthesis of Methylene Blue has evolved since its first preparation by Heinrich Caro in 1876. Modern industrial methods are refined versions of historical syntheses, optimized for yield and purity. Two primary synthetic routes are well-documented: one starting from N,N-dimethylaniline and the other from N,N-dimethyl-p-phenylenediamine.

Synthesis from N,N-dimethylaniline

This classic method involves a multi-step process initiated by the nitrosylation of N,N-dimethylaniline.

Logical Flow of Synthesis from N,N-dimethylaniline

Caption: Synthesis of Methylene Blue from N,N-dimethylaniline.

Synthesis from N,N-dimethyl-p-phenylenediamine

A more direct and common industrial method for preparing Methylene Blue starts with the oxidation of N,N-dimethyl-p-phenylenediamine.

Experimental Workflow for Synthesis from N,N-dimethyl-p-phenylenediamine

References

Methylene Blue as a Therapeutic Agent in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene blue (MB), a century-old synthetic compound, is gaining significant attention as a promising therapeutic agent for a range of neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). Its multifaceted mechanism of action, which includes enhancing mitochondrial function, inhibiting protein aggregation, and reducing oxidative stress, positions it as a unique candidate for combating the complex pathologies of these disorders. This technical guide provides an in-depth overview of the core scientific principles underlying the neuroprotective effects of methylene blue, supported by quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visualizations of the critical signaling pathways and experimental workflows.

Core Mechanisms of Action

Methylene blue exerts its neuroprotective effects through several interconnected mechanisms:

-

Mitochondrial Redox Cycling and Enhancement of Cellular Respiration: One of the primary mechanisms of MB is its ability to act as a redox cycler within the mitochondria.[1][2] At low concentrations, MB can accept electrons from NADH and transfer them directly to cytochrome c, effectively bypassing complexes I and III of the electron transport chain (ETC).[1][3][4] This is particularly beneficial in pathological conditions where these complexes may be impaired.[5] By donating electrons to the ETC, MB helps maintain the proton gradient across the inner mitochondrial membrane, leading to increased ATP production and enhanced cellular respiration.[2][3][4] This process also reduces electron leakage and the generation of reactive oxygen species (ROS).[5]

-

Inhibition of Tau Protein Aggregation: In tauopathies such as Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein tau leads to its aggregation into neurofibrillary tangles (NFTs), a hallmark of the disease.[6][7] Methylene blue has been shown to inhibit the aggregation of tau protein in vitro and in animal models.[6][7][8] The proposed mechanism involves the oxidation of cysteine residues within the tau protein, which prevents the conformational changes necessary for aggregation.[6] However, some studies suggest that while MB reduces the formation of mature fibrils, it may lead to an increase in soluble tau oligomers.[6][8]

-

Activation of the Nrf2/ARE Antioxidant Pathway: Methylene blue has been demonstrated to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway.[9][10][11] This pathway is a critical cellular defense mechanism against oxidative stress.[9] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, which helps to mitigate the oxidative damage implicated in neurodegeneration.[9][11][12]

-

Reduction of Apoptosis: Neuronal cell death, or apoptosis, is a final common pathway in neurodegenerative diseases. Methylene blue has been shown to reduce neuronal apoptosis in various models of neurotoxicity.[5][13] This anti-apoptotic effect is likely a consequence of its ability to improve mitochondrial function, reduce oxidative stress, and maintain cellular energy homeostasis.[5]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from preclinical and clinical investigations of methylene blue in models of neurodegenerative diseases.

Table 1: Preclinical Studies of Methylene Blue in Alzheimer's Disease Models

| Animal Model | MB Dosage and Administration | Key Findings | Reference |

| 3xTg-AD Mice | 0.025% w/w in diet for 16 weeks | Significantly reduced escape latency in the Morris water maze (P < 0.05) compared to control diet. Significantly decreased soluble Aβ40 and Aβ42 levels. | [14][15] |

| P301S Tau Transgenic Mice | 4 mg/kg (low dose) and 40 mg/kg (high dose) in diet from 1 to 10 months of age | Both doses improved behavioral abnormalities and reduced tau pathology, inflammation, and oxidative damage. | [9][11] |

| TauΔK Mice | 20 mg/kg/day in drinking water (preventive) | Preserved cognition, decreased insoluble tau, and reduced phosphorylated tau. | [13] |

| APP/PS1 Mice | Oral or intraperitoneal administration | Protected from cognitive impairments in various tasks and significantly reduced immunoreactive beta-amyloid deposition in the hippocampus and cortex. | [16] |

Table 2: Preclinical Studies of Methylene Blue in Parkinson's Disease Models

| Animal Model | MB Dosage and Administration | Key Findings | Reference |

| Chronic MPTP/Probenecid Mouse Model | Oral delivery of low-dose MB | Significantly ameliorated motor coordination deficits and degeneration of tyrosine hydroxylase (TH)-positive neurons. | [2][17] |

| 6-OHDA Rat Model | Daily consumption in drinking water | Preserved some dopamine neurons in the substantia nigra and significantly improved attentional performance. | [7] |

Table 3: Preclinical Studies of Methylene Blue in Huntington's Disease Models

| Animal Model | MB Dosage and Administration | Key Findings | Reference |

| R6/2 HD Modeled Mice | Treatment initiated at an early stage | Reduced disease phenotypes, decreased insoluble mutant Htt, and increased levels of BDNF RNA and protein. | [4][18][19][20] |

| In vitro and Drosophila models | Not specified | Inhibited recombinant protein aggregation and reduced neurodegeneration. | [4][20] |

Table 4: Clinical Trials of Methylene Blue in Alzheimer's Disease

| Trial Phase | Number of Participants | MB Dosage | Key Findings | Reference |

| Phase II | 321 | 69 mg/day, 138 mg/day, 228 mg/day | At 138 mg/day, a 5.42-point improvement on the ADAS-cog scale compared to placebo in moderate AD. | [21][22] |

| Phase II | 321 | 30 mg/day, 60 mg/day, 100 mg/day (as methylthioninium chloride) | At 6 months, the 138 mg/day dose showed a moderate effect on the ADAS-cog scale in patients with moderate AD. | [23] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in methylene blue research for neurodegenerative diseases.

In Vitro Tau Aggregation Inhibition Assay (Thioflavin T)

This assay assesses the ability of methylene blue to inhibit the heparin-induced aggregation of recombinant tau protein.

-

Materials:

-

Recombinant full-length human tau protein (e.g., hTau441)

-

Heparin sodium salt

-

Thioflavin T (ThT)

-

Methylene Blue

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT

-

96-well black, clear-bottom microplates

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant tau protein in assay buffer.

-

Prepare a stock solution of heparin in assay buffer.

-

Prepare a stock solution of ThT in assay buffer and protect from light.

-

Prepare a stock solution of Methylene Blue in a suitable solvent (e.g., water or DMSO) and make serial dilutions.

-

-

Assay Setup (in a 96-well plate):

-

Add Methylene Blue at various concentrations (final concentrations typically in the range of 1-100 µM). Include a vehicle control.

-

Add recombinant tau protein (final concentration typically 10 µM).

-

Add heparin (final concentration typically 0.06 mg/ml) to induce aggregation.

-

Add Thioflavin T (final concentration typically 10 µM).

-

The final reaction volume is typically 100-200 µL.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C with gentle shaking.

-

Measure ThT fluorescence at regular intervals (e.g., every 30 minutes) for up to 24-48 hours.

-

-

Data Analysis:

-

Plot ThT fluorescence intensity versus time for each concentration of Methylene Blue.

-

Determine the percentage of inhibition at a specific time point (e.g., the plateau of the vehicle control curve).

-

Calculate the IC50 value by fitting the dose-response curve.[13]

-

-

Western Blot Analysis of Tau Phosphorylation

This protocol is used to quantitatively assess the effect of methylene blue on the phosphorylation of tau protein in cell or tissue lysates.

-

Materials:

-

Primary antibodies: Phospho-Tau antibodies (e.g., AT8, PHF1), Total Tau antibody.

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Lysis buffer with protease and phosphatase inhibitors.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

ECL chemiluminescent substrate.

-

-

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a standard assay (e.g., BCA).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer apparatus.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-tau) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-tau signal to the total tau or loading control signal.[1]

-

Morris Water Maze for Cognitive Assessment in Mouse Models

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of neurodegenerative diseases.[3][6][24]

-

Apparatus:

-

A circular pool (typically 1.2-1.5 m in diameter) filled with opaque water (made opaque with non-toxic white paint or milk powder).

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the room.

-

A video tracking system to record the mouse's swim path.

-

-

Procedure:

-

Acquisition Phase (e.g., 5-7 days):

-

Each mouse is subjected to a series of trials per day (e.g., 4 trials).

-

For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

-

The mouse is allowed to swim and find the hidden platform. The time to find the platform (escape latency) and the path length are recorded.

-

If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to the platform and allowed to remain there for a short period (e.g., 15-30 seconds).

-

-

Probe Trial (typically on the day after the last acquisition day):

-

The escape platform is removed from the pool.

-

The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

-

-

Data Analysis:

-

Acquisition: Analyze the learning curve by plotting the mean escape latency or path length across the training days. A steeper downward slope indicates faster learning.

-

Probe Trial: Compare the time spent in the target quadrant to the time spent in the other quadrants. A significant preference for the target quadrant indicates good spatial memory.[3][6][24]

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts discussed in this guide.

Caption: Methylene Blue's bypass of ETC complexes I and III.

References

- 1. benchchem.com [benchchem.com]

- 2. Methylene Blue Ameliorates Olfactory Dysfunction and Motor Deficits in a Chronic MPTP/Probenecid Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Methylene blue modulates huntingtin aggregation intermediates and is protective in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Et Tu, Methylene Blue? Drug Only Works as Prophylactic | ALZFORUM [alzforum.org]

- 6. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daily consumption of methylene blue reduces attentional deficits and dopamine reduction in a 6-OHDA model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 9. In vivo longitudinal assessment of methylene blue for Huntington's disease - Leslie Thompson [grantome.com]

- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Western blot analysis [bio-protocol.org]

- 12. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Methylene Blue Reduces Aβ Levels and Rescues Early Cognitive Deficit by Increasing Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. brcrecovery.com [brcrecovery.com]

- 16. Frontiers | Protection against neurodegeneration with low-dose methylene blue and near-infrared light [frontiersin.org]

- 17. Methylene Blue Modulates β-Secretase, Reverses Cerebral Amyloidosis, and Improves Cognition in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methylene Blue Modulates Huntingtin Aggregation Intermediates and Is Protective in Huntington's Disease Models | Journal of Neuroscience [jneurosci.org]

- 19. Methylene Blue Modulates Huntingtin Aggregation Intermediates and Is Protective in Huntington's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]

- 21. alzdiscovery.org [alzdiscovery.org]

- 22. researchgate.net [researchgate.net]

- 23. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 24. researchgate.net [researchgate.net]

Methylene Blue: An In-Depth Technical Guide to its Antimicrobial Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of methylene blue (MB), a phenothiazinium dye with a long history in medicine. This document delves into the core mechanisms of its antimicrobial action, summarizes quantitative efficacy data, provides detailed experimental protocols for its evaluation, and visualizes key pathways and workflows.

Core Mechanisms of Antimicrobial Action

Methylene blue exerts its antimicrobial effects through a multi-pronged approach, targeting various essential cellular components and processes in microorganisms. Its efficacy can be observed both in the presence and absence of light, although its antimicrobial potency is significantly enhanced upon photoactivation.

1.1. Photodynamic Inactivation (aPDT): The primary mechanism of MB's potent antimicrobial activity is through antimicrobial photodynamic therapy (aPDT).[1] When exposed to light of a specific wavelength (typically in the red region, around 660 nm), MB, a photosensitizer, absorbs photons and transitions to an excited triplet state.[2] This excited state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH).[3][4] These ROS are non-specific oxidizing agents that can indiscriminately damage a wide range of biomolecules within the microbial cell, including lipids, proteins, and nucleic acids, leading to rapid cell death.[5]

1.2. Direct Membrane Damage: Even without light activation, methylene blue can directly interact with and disrupt microbial cell membranes. As a cationic molecule, MB is electrostatically attracted to the negatively charged components of bacterial and fungal cell walls and membranes.[6] This interaction can alter membrane fluidity and integrity, leading to leakage of intracellular contents and ultimately cell lysis.

1.3. Metabolic Interference and Inhibition of Efflux Pumps: Methylene blue can interfere with cellular respiration by accepting electrons from the electron transport chain, thereby disrupting the proton motive force and ATP synthesis. Furthermore, MB has been identified as a substrate for various microbial efflux pumps, which are a common mechanism of antimicrobial resistance.[7] By competitively inhibiting these pumps, MB can increase the intracellular concentration of itself and other co-administered antimicrobial agents, thus enhancing their efficacy.[8][9] Some studies suggest that inhibitors of efflux pumps can potentiate the antimicrobial action of MB.[7][10]

Quantitative Antimicrobial Efficacy of Methylene Blue

The antimicrobial activity of methylene blue has been quantified against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters used to measure this activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Methylene Blue against Various Microorganisms

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | 16 - 64 | [11] |

| Staphylococcus aureus | (Dimethyl Methylene Blue) | 1 | [12] |

| Staphylococcus epidermidis | (Dimethyl Methylene Blue) | 1 | [12] |

| Klebsiella pneumoniae | (New Methylene Blue) | 0.5 | [12] |

| Candida albicans | Biofilm | 62.5 | [11] |

| Enterococcus faecalis | - | <12.5 (with PDT) | [13] |

Table 2: Bactericidal Efficacy of Methylene Blue-mediated aPDT

| Microorganism | MB Concentration (mg/L) | Light Fluence (J/cm²) | Log₁₀ Reduction in CFU/mL | Reference |

| Extensively Drug-Resistant (XDR) Acinetobacter baumannii | 50 | 40 | > 2 | [14] |

| Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa | 50 | 40 | > 2 | [14] |

| Multidrug-Resistant (MDR) Klebsiella pneumoniae | 50 | 80 | Lethal | [14] |

| Pseudomonas aeruginosa | 0.5 | 108 | 4.32 | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial effects of methylene blue.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

-

Preparation of Methylene Blue Stock Solution: Prepare a stock solution of methylene blue in sterile deionized water or a suitable solvent and sterilize by filtration.

-

Preparation of Microbial Inoculum: Culture the test microorganism on an appropriate agar medium. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution Assay:

-

Dispense 100 µL of sterile Mueller-Hinton Broth (or other suitable broth) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the methylene blue stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the last well.

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a positive control (broth and inoculum, no MB) and a negative control (broth only).

-

-

Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35 ± 2°C for 16–20 hours for most bacteria).[16]

-

Determination of MIC: The MIC is the lowest concentration of methylene blue at which there is no visible growth (turbidity) in the well.[16]

3.2. Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed following the MIC test.[17][18]

-

Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[16]

-

Plating: Spread the aliquot evenly onto a suitable drug-free agar plate.[19]

-

Incubation: Incubate the plates under the same conditions as the MIC assay.[16]

-

Determination of MBC: The MBC is the lowest concentration of methylene blue that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤0.1% survival).[18][20] This is determined by counting the number of colonies on the agar plates.

3.3. Antimicrobial Photodynamic Therapy (aPDT) Protocol

This is a generalized protocol for in vitro aPDT.[2][21]

-

Preparation of Microbial Suspension: Prepare a standardized suspension of the test microorganism in a suitable buffer or medium (e.g., phosphate-buffered saline, PBS) to a desired cell density.

-

Incubation with Methylene Blue: Add methylene blue to the microbial suspension to the desired final concentration. Incubate the mixture in the dark for a specific period (e.g., 5-30 minutes) to allow for the photosensitizer to associate with the microbial cells.

-

Light Irradiation:

-

Transfer the microbial suspension with methylene blue to a suitable container (e.g., 96-well plate, petri dish).

-

Irradiate the samples with a light source of the appropriate wavelength (e.g., 660 nm LED or laser). The light dose (fluence, J/cm²) is determined by the power density of the light source (mW/cm²) and the irradiation time (seconds).

-

Include control groups: no treatment, light only, and methylene blue only (dark toxicity).

-

-

Viability Assessment: After irradiation, determine the number of viable microorganisms by performing serial dilutions and plating for colony-forming unit (CFU) counts.

-

Data Analysis: Calculate the log₁₀ reduction in CFU/mL for the aPDT-treated group compared to the control groups.

3.4. Assessment of Reactive Oxygen Species (ROS) Generation

Various fluorescent probes can be used to detect the generation of specific ROS.[22][23]

-

Probe Selection: Choose a fluorescent probe specific for the ROS of interest (e.g., Singlet Oxygen Sensor Green for ¹O₂, 2',7'-dichlorodihydrofluorescein diacetate for general ROS).

-

Assay Setup: In a suitable reaction buffer, combine the methylene blue solution and the fluorescent probe.

-

Light Activation: Expose the mixture to the activating light source.

-

Fluorescence Measurement: Measure the increase in fluorescence intensity over time using a fluorometer. The increase in fluorescence is proportional to the amount of ROS generated.

-

Controls: Include controls with no methylene blue, no light, and the probe alone to account for background fluorescence and photobleaching.

3.5. Evaluation of Membrane Damage

Membrane damage can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes.[24][25]

-

Staining: After treatment (with or without aPDT), incubate the microbial cells with a combination of membrane-permeable (e.g., SYTO 9) and membrane-impermeable (e.g., propidium iodide) fluorescent dyes.

-

Microscopy or Flow Cytometry: Visualize the stained cells using fluorescence microscopy or quantify the proportions of live and dead cells using flow cytometry. Cells with intact membranes will fluoresce green (SYTO 9), while cells with damaged membranes will fluoresce red (propidium iodide).

Signaling Pathways and Experimental Workflows

4.1. Methylene Blue's Antimicrobial Mechanisms of Action

References

- 1. bepls.com [bepls.com]

- 2. Antimicrobial photodynamic therapy effects mediated by methylene blue in surfactant medium as an adjuvant treatment of teeth with apical periodontitis and presence of fistula–Protocol for randomized, controlled, double-blind clinical trial | PLOS One [journals.plos.org]

- 3. Density Functional Theory Study of Methylene Blue Demethylation as a Key Step in Degradation Mediated by Reactive Oxygen Species | MDPI [mdpi.com]

- 4. "METHYLENE BLUE AS LIGHT AND REACTIVE OXYGEN SPECIES SENSITIVE LIGAND:" by Huy Dao [egrove.olemiss.edu]

- 5. Photosensitized Methylene Blue Nanoparticles: A Promising Approach for the Control of Oral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influence of multidrug efflux systems on methylene blue-mediated photodynamic inactivation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Methylene blue analogues: In vitro antimicrobial minimum inhibitory concentrations and in silico pharmacophore modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Methylene Blue–Mediated Antimicrobial Photodynamic Therapy Against Clinical Isolates of Extensively Drug Resistant Gram-Negative Bacteria Causing Nosocomial Infections in Thailand, An In Vitro Study [frontiersin.org]

- 15. In vitro study: methylene blue-based antibacterial photodynamic inactivation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 17. microchemlab.com [microchemlab.com]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 21. Antimicrobial photodynamic therapy effects mediated by methylene blue in surfactant medium as an adjuvant treatment of teeth with apical periodontitis and presence of fistula-Protocol for randomized, controlled, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. d-nb.info [d-nb.info]

- 24. mdpi.com [mdpi.com]

- 25. academic.oup.com [academic.oup.com]

The Pharmacokinetics and Pharmacodynamics of Methylene Blue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylene Blue (Methylthioninium Chloride), a phenothiazine dye with a long history in medicine, is experiencing a resurgence of interest for its diverse therapeutic potential. Initially used as an antimalarial and for the treatment of methemoglobinemia, its unique redox properties and ability to cross the blood-brain barrier have led to investigations into its role in neurodegenerative diseases, mood disorders, and as a neuroprotective agent. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Methylene Blue, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of its core signaling pathways to support ongoing research and drug development efforts.

Pharmacokinetics

The pharmacokinetic profile of Methylene Blue is complex and highly dependent on the route of administration and formulation. It exhibits a multiphasic distribution and elimination pattern.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Methylene Blue is well absorbed from the gastrointestinal tract, with peak plasma concentrations generally observed within 1-2 hours after oral administration.[1] However, the oral bioavailability can be variable. An aqueous oral formulation has been shown to have a high absolute bioavailability of 72.3%.[2][3]

-

Distribution: After administration, Methylene Blue distributes extensively into tissues, with significantly higher concentrations found in the brain, liver, and bile compared to the blood.[4] This extensive tissue distribution contributes to its complex pharmacokinetic profile.

-

Metabolism: Methylene Blue is metabolized in the liver, primarily through reduction by NADPH-methemoglobin reductase to its colorless form, Leucomethylene Blue.[5] In vitro studies suggest the involvement of UGT1A9, UGT1A4, CYP1A2, CYP2D6, and CYP2C19 in its metabolism.[6]

-

Excretion: The primary route of elimination is through the urine, where it is excreted as both unchanged Methylene Blue and its metabolite, Leucomethylene Blue, giving the urine a characteristic blue or green color.[2][4] A smaller portion is excreted in the bile.[2]

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of Methylene Blue from various studies.

Table 1: Pharmacokinetic Parameters of Methylene Blue (Oral Administration)

| Dose | Formulation | Tmax (hours) | Cmax | AUC | Half-life (hours) | Bioavailability | Reference |

| 100 mg | Capsule | - | - | 9 nmol/min/ml | - | 6.5% (relative to IV) | [4][7] |

| 500 mg | Aqueous Solution | 2.2 | - | 51,171 ± 17,147 ng/mLh | 18.3 ± 7.2 | 72.3 ± 23.9% | [2][3][4] |

| 200 mg | MMX Tablets | 16 (median) | - | 32.94 µg/mLh | 14 - 27 | 139.19 ± 52.00% | [1] |

| 400 mg | MMX Tablets | - | - | 38.08 µg/mL*h | 6 - 26 | - | [1] |

| 100 mg | Aqueous Solution | 2 | 8 µM | - | ~20 | - | [8] |

Table 2: Pharmacokinetic Parameters of Methylene Blue (Intravenous Administration)

| Dose | Tmax (hours) | AUC | Half-life (hours) | Reference |

| 100 mg | - | 137 nmol/min/ml | 5.25 | [4][7] |

| 50 mg | 0.5 | 7,639 ± 3,384 ng/mL*h | 18.5 ± 11.8 | [2][3][4] |

| 1 mg/kg | - | - | 5-24 | [4] |

Pharmacodynamics